![molecular formula C16H16BrN3O2S B2786014 4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-80-7](/img/structure/B2786014.png)
4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions of 2-aminopyridines with α-bromoketones under specific conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide serves as a versatile building block. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules.
Biology
The compound exhibits notable biological activities due to its sulfonamide group. Research indicates potential antibacterial properties, which could be explored for developing new antimicrobial agents. The imidazo[1,2-a]pyridine moiety may enhance these effects through additional mechanisms of action .
Medicine
Sulfonamides have a long history of therapeutic applications, particularly in treating bacterial infections. The specific structure of this compound suggests it could be effective against resistant bacterial strains. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit key metabolic enzymes .
Key Biological Targets
Enzymatic Inhibition:
The compound may inhibit enzymes involved in critical metabolic pathways, which can be pivotal in drug development.
Receptor Binding:
It has the potential to bind to receptors that influence cellular signaling pathways, making it a candidate for further pharmacological studies.
Antimicrobial and Anticancer Activity
Research highlights the antimicrobial properties of sulfonamides. The presence of the imidazo[1,2-a]pyridine core is associated with enhanced activity against various bacterial strains. Additionally, compounds within this class have demonstrated anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
Study | Findings | Reference |
---|---|---|
In vitro studies on cancer cell lines | Induced apoptosis in A-431 and Jurkat cells with IC50 < 10 μM |
Case Studies
One relevant study investigated the pharmacokinetic profile of a structurally similar compound (4-bromo-N-(thiazol-2-yl)benzenesulfonamide). It revealed interactions with human serum albumin (HSA), suggesting that compounds like this compound might share similar pharmacokinetic properties and therapeutic efficacy.
Key Findings:
- Binding Affinity: Moderate to strong binding constants were observed with HSA.
- Safety Profile: Predicted drug-like properties indicated no mutagenicity but potential hepatotoxicity .
Summary
Mechanism of Action
The mechanism by which 4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with biological targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core but may have different substituents.
Brominated Sulfonamides: Other sulfonamides with bromine atoms in different positions.
Uniqueness: What sets 4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide apart is its specific combination of functional groups and their positions, which can lead to unique biological activities and chemical properties.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Biological Activity
4-Bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a bromine atom and an imidazo[1,2-a]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
- IUPAC Name : 4-bromo-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
- Molecular Formula : C₁₆H₁₆BrN₃O₂S
- Molecular Weight : 394.3 g/mol
The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group can inhibit specific enzymes or receptors by mimicking natural substrates or cofactors. The bromine atom may enhance the compound's reactivity or binding affinity to these targets.
Key Biological Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It can potentially bind to receptors influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The presence of the imidazo[1,2-a]pyridine core may enhance this activity by providing additional mechanisms for bacterial inhibition.
Anticancer Properties
Studies have shown that similar compounds within the imidazo[1,2-a]pyridine class exhibit anticancer effects through apoptosis induction and cell cycle arrest.
Study | Findings | Reference |
---|---|---|
In vitro studies on cancer cell lines | Induced apoptosis in A-431 and Jurkat cells with IC50 < 10 μM |
Case Studies
One notable study explored the pharmacokinetic profile of a structurally similar compound (4-bromo-N-(thiazol-2-yl)benzenesulfonamide). It demonstrated interactions with human serum albumin (HSA), suggesting that such compounds might also exhibit similar pharmacokinetics and therapeutic efficacy.
Key Findings:
- Binding Affinity : Moderate to strong binding constants were observed with HSA.
- Safety Profile : Predicted drug-like properties indicated no mutagenicity but potential hepatotoxicity.
Properties
IUPAC Name |
4-bromo-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-12-7-9-20-11-14(19-16(20)10-12)6-8-18-23(21,22)15-4-2-13(17)3-5-15/h2-5,7,9-11,18H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHDSJABSRPMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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